4-[3-(1H-Imidazol-1-yl)propyl]aniline
Description
Contextualization within Imidazole (B134444) and Aniline (B41778) Chemistry Research
The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. It is a fundamental component of many biologically important molecules, including the amino acid histidine and the neurotransmitter histamine. The presence of the imidazole nucleus in a compound can impart a range of chemical properties, such as the ability to act as a ligand for metal ions, participate in hydrogen bonding, and engage in various biological interactions. Imidazole-containing compounds are known to exhibit a wide spectrum of pharmacological activities, including antifungal, antibacterial, and anticancer properties. ijrpc.comnih.gov
Aniline, a primary aromatic amine, is a foundational building block in organic synthesis. The amino group on the benzene (B151609) ring is a key functional group that can be readily modified to create a diverse range of derivatives. Aniline and its derivatives are extensively used in the synthesis of dyes, polymers, and pharmaceuticals. In medicinal chemistry, the aniline moiety is often incorporated into drug candidates to modulate their physicochemical properties and biological activity.
The compound 4-[3-(1H-Imidazol-1-yl)propyl]aniline combines these two important chemical entities. The propyl linker provides conformational flexibility, allowing the imidazole and aniline rings to adopt various spatial orientations, which can be crucial for binding to biological targets.
Significance of the this compound Structural Motif in Organic Chemistry
The structural motif of an imidazole ring connected to an aniline ring via an alkyl chain is of significant interest in the design of new molecules with specific functions. The N-alkylation of anilines is a common synthetic strategy to introduce functional groups and modify the electronic properties of the aromatic ring. The imidazole group, in this context, can serve as a versatile functional handle for further chemical transformations or as a key pharmacophore for biological activity.
The synthesis of related structures suggests that this compound could be prepared through a multi-step process. For instance, a plausible synthetic route could involve the reaction of 1-(3-chloropropyl)-1H-imidazole with 4-nitroaniline, followed by the reduction of the nitro group to an amine. A similar synthetic strategy has been reported for the preparation of Ethyl 4-[3-(1H-imidazol-1-yl)propylamino]-3-nitrobenzoate, where 3-(1H-imidazol-1-yl)propan-1-amine is reacted with ethyl 4-fluoro-3-nitrobenzoate. nih.govnih.gov Subsequent reduction of the nitro group in this precursor would yield an aniline derivative closely related to the target compound.
Table 1: Potential Synthetic Precursors and Related Compounds
| Compound Name | Molecular Formula | Key Structural Features |
| 1-(3-Chloropropyl)-1H-imidazole | C₆H₉ClN₂ | Imidazole ring with a reactive chloropropyl side chain. |
| 4-Nitroaniline | C₆H₆N₂O₂ | Aniline with a nitro group at the para position. |
| 3-(1H-Imidazol-1-yl)propan-1-amine | C₆H₁₁N₃ | Imidazole ring with a propylamino side chain. |
| Ethyl 4-fluoro-3-nitrobenzoate | C₉H₈FNO₄ | A substituted benzene ring with reactive sites. |
| Ethyl 4-[3-(1H-imidazol-1-yl)propylamino]-3-nitrobenzoate | C₁₅H₁₈N₄O₄ | A direct precursor to an aniline derivative. nih.gov |
Overview of Related Imidazole- and Aniline-Containing Systems in Scholarly Literature
A vast body of scholarly literature highlights the importance of compounds that contain both imidazole and aniline moieties. These systems are frequently explored for their potential as therapeutic agents. For example, derivatives of 4-(1H-benzo[d]imidazol-2-yl)aniline have been synthesized and investigated for their potential anti-HCV activity. ijrpc.com The combination of these two heterocyclic systems in a single molecule can lead to synergistic effects and novel biological activities.
Furthermore, the structural motif of an N-aryl imidazole is a common feature in many pharmacologically active compounds. The nature of the linker between the imidazole and the aryl group, as well as the substitution pattern on the aryl ring, can significantly influence the compound's properties. Research in this area is often focused on creating libraries of related compounds to explore structure-activity relationships.
In the absence of direct research on this compound, the study of these related systems provides a valuable framework for understanding its potential properties and applications. The flexible propyl linker in the target compound distinguishes it from more rigid systems where the imidazole and aniline rings are directly connected, suggesting that it may interact with biological targets in a different manner.
Structure
3D Structure
Properties
CAS No. |
61292-88-4 |
|---|---|
Molecular Formula |
C12H15N3 |
Molecular Weight |
201.27 g/mol |
IUPAC Name |
4-(3-imidazol-1-ylpropyl)aniline |
InChI |
InChI=1S/C12H15N3/c13-12-5-3-11(4-6-12)2-1-8-15-9-7-14-10-15/h3-7,9-10H,1-2,8,13H2 |
InChI Key |
HNJCSRMLVWFRPH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCCN2C=CN=C2)N |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 4 3 1h Imidazol 1 Yl Propyl Aniline and Its Derivatives
Strategies for Constructing the 3-(1H-Imidazol-1-yl)propyl Chain
N-Alkylation Approaches for Imidazole (B134444) Functionalization
Direct N-alkylation of the imidazole ring is one of the most straightforward and widely employed methods for introducing the propyl side chain. researchgate.netnih.gov This approach involves the reaction of imidazole with a three-carbon electrophile. The reaction is typically performed in the presence of a base to deprotonate the imidazole N-H, thereby increasing its nucleophilicity. researchgate.net
Common alkylating agents are 1,3-dihalopropanes (e.g., 1-bromo-3-chloropropane) or other propyl derivatives with a suitable leaving group. The choice of base and solvent is crucial for optimizing the reaction yield and minimizing side reactions, such as dialkylation. A variety of bases can be used, from common inorganic bases like potassium carbonate to stronger bases like sodium hydride. researchgate.net Cesium fluoride (B91410) on Celite has also been reported as an effective solid base for such alkylations. researchgate.net
The reaction of imidazole with an excess of a 1,3-dihalopropane typically yields the monosubstituted product, 1-(3-halopropyl)-1H-imidazole, which serves as a key intermediate for subsequent coupling with the aniline (B41778) moiety.
Table 1: Examples of N-Alkylation Reactions for Imidazole Functionalization
| Alkylating Agent | Base | Solvent | Temperature | Product | Yield (%) |
|---|---|---|---|---|---|
| 1-Bromo-3-chloropropane | NaH | DMF | Room Temp. | 1-(3-Chloropropyl)-1H-imidazole | ~75% |
| 1,3-Dibromopropane | K₂CO₃ | Acetonitrile | Reflux | 1-(3-Bromopropyl)-1H-imidazole | ~80% |
| 3-Chloropropan-1-ol | NaOH | DMSO | 100 °C | 3-(1H-Imidazol-1-yl)propan-1-ol | High |
Note: Data compiled from general procedures in synthetic organic chemistry.
Reactions Involving Propionic Acid Derivatives as Precursors
An alternative strategy for constructing the imidazole-propyl chain utilizes derivatives of propionic acid. orientjchem.org This route can involve building the imidazole ring onto a pre-existing propyl chain or attaching the imidazole ring to a propionic acid derivative. For instance, 3-(1H-imidazol-1-yl)propanoic acid is a key intermediate that can be synthesized via the Michael addition of imidazole to acrylic acid or its esters, followed by hydrolysis.
Once formed, the carboxylic acid group can be subjected to various chemical transformations. It can be reduced to the corresponding alcohol, 3-(1H-imidazol-1-yl)propan-1-ol, which can then be converted into a halide or tosylate for subsequent reactions. Alternatively, the carboxylic acid can be activated and used in an amide coupling reaction with a suitable aniline derivative. This method offers versatility in the later stages of the synthesis. Imidazolepropionic acid is also noted as a metabolite of histidine. wikipedia.orghmdb.ca
Mannich-Type Reactions and Subsequent Chemical Transformations
Mannich-type reactions provide a pathway for the aminoalkylation of acidic protons and are fundamental in C-C bond formation. sciforum.net While a direct one-step Mannich reaction to form the 3-(1H-imidazol-1-yl)propyl chain is not typical, these reactions can be employed to synthesize precursors. The classic Mannich reaction involves an aldehyde (like formaldehyde), a primary or secondary amine, and a compound with an active hydrogen. Imidazole itself can participate as the active hydrogen component. plantarchives.org
For instance, a Mannich reaction of imidazole, formaldehyde, and a suitable secondary amine can yield an N-(aminomethyl)imidazole derivative. plantarchives.orgresearchgate.net This intermediate would then require further chemical steps, such as chain extension via cyanation followed by reduction, to achieve the desired three-carbon propyl linker. This multi-step approach is generally less efficient than direct N-alkylation but can be useful for creating structural diversity in analogs.
Introduction of the Aniline Moiety and its Regioselective Attachment
The introduction of the aniline group must be regioselective to yield the desired para-substituted product. The most common strategy involves using a para-substituted benzene (B151609) precursor, typically with a nitro group serving as a masked amine.
A highly effective method is the nucleophilic aromatic substitution (SNAr) reaction. In this approach, an intermediate such as 3-(1H-imidazol-1-yl)propan-1-ol or 3-(1H-imidazol-1-yl)propylamine can be reacted with an activated aryl halide like 1-fluoro-4-nitrobenzene. The electron-withdrawing nitro group activates the ring towards nucleophilic attack, directing the substitution to the para position. The resulting nitro-compound is then readily reduced to the target aniline using standard reduction methods, such as catalytic hydrogenation (H₂/Pd-C) or chemical reduction (SnCl₂/HCl).
Alternatively, the intermediate 1-(3-halopropyl)-1H-imidazole, synthesized via N-alkylation (Section 2.1.1), can be used to alkylate 4-aminophenol (B1666318) or a protected version of 4-aniline. However, direct N-alkylation of aniline can lead to mixtures of mono- and di-alkylated products. psu.edu A more controlled approach is to use a precursor like 4-nitrophenol, perform an O-alkylation (Williamson ether synthesis), and then carry out a series of transformations to convert the ether linkage to a propyl chain and reduce the nitro group. A vapor-phase catalytic synthesis of N-propyl aniline from aniline and 1-propanol (B7761284) has been demonstrated over a Cu/SiO₂ catalyst, indicating the feasibility of catalytic N-alkylation for analog synthesis. researchgate.net
Multicomponent Reactions Incorporating the Core Structure
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing portions of all reactants, offer a highly efficient route to complex molecules. nih.gov While a specific MCR for the direct synthesis of 4-[3-(1H-Imidazol-1-yl)propyl]aniline is not prominently documented, the principles of MCRs can be applied to construct closely related imidazole-containing structures. isca.me
For example, the Groebke-Blackburn-Bienaymé (GBB) three-component reaction is a powerful tool for synthesizing substituted imidazo[1,2-a]pyridines and related fused imidazoles. rug.nl A hypothetical MCR could involve an aniline derivative, a source for the imidazole ring (such as an amino-aldehyde or glyoxal), and a three-carbon component. The development of such a reaction would provide a rapid and convergent pathway to the target scaffold and its analogs. The synthesis of trisubstituted and tetrasubstituted imidazoles via one-pot condensation reactions highlights the utility of MCRs in this field. isca.mersc.org
Catalytic Approaches in Synthesis of this compound Analogs
Catalysis plays a pivotal role in modern organic synthesis by improving efficiency, selectivity, and sustainability. Several steps in the synthesis of this compound and its analogs can be enhanced through catalysis.
Table 2: Catalytic Methods in Imidazole and Aniline Derivative Synthesis
| Reaction Type | Catalyst | Substrates | Benefit |
|---|---|---|---|
| N-alkylation of Aniline | Cu/SiO₂ | Aniline, 1-Propanol | High conversion and selectivity for N-alkylation. researchgate.net |
| Multicomponent Imidazole Synthesis | p-Toluene Sulfonic Acid (PTSA) | Aldehyde, Benzil, Ammonium Acetate, Aniline | Mild conditions, high yields for tetrasubstituted imidazoles. isca.me |
| Multicomponent Imidazole Synthesis | HBF₄–SiO₂ | Diketone, Aldehyde, Amine, Ammonium Acetate | High efficiency and selectivity for tetra-substituted imidazoles. rsc.org |
Note: This table summarizes catalytic approaches applicable to the synthesis of the core moieties or analogs of the target compound.
In the N-alkylation of imidazole, phase-transfer catalysts can facilitate the reaction between the aqueous and organic phases, while alkaline-doped carbons have been shown to be effective solid catalysts. researchgate.net For the introduction of the aniline moiety, transition metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) could be envisioned between a halogenated propyl-imidazole intermediate and aniline, offering a powerful and general method for forming the C-N bond.
Furthermore, the reduction of the nitro group to an amine is almost universally performed using catalysts like palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. In multicomponent reactions, various catalysts, including Lewis acids (e.g., Sc(OTf)₃) and Brønsted acids (e.g., p-toluenesulfonic acid), are used to activate the substrates and facilitate the cascade of bond-forming events. isca.merug.nl The choice of catalyst can be critical in controlling the selectivity in competitive MCRs, for instance, in directing the reaction towards a desired tetrasubstituted imidazole over a trisubstituted byproduct. rsc.org
Exploration of Green Chemistry Principles in Synthetic Routes
The application of green chemistry principles to the synthesis of pharmacologically relevant molecules like this compound and its derivatives is a focal point of modern chemical research. While specific literature detailing a comprehensively "green" synthesis for this exact compound is limited, the core chemical transformations involved, primarily the N-alkylation of the imidazole ring, are well-suited for greener methodologies. These approaches aim to reduce environmental impact by minimizing waste, lowering energy consumption, and avoiding hazardous substances. Key strategies include the use of alternative energy sources, environmentally benign solvents, and efficient catalytic systems.
Alternative Energy-Assisted Synthesis
Conventional heating methods for N-alkylation often require prolonged reaction times and high temperatures, leading to significant energy consumption and potential side-product formation. Microwave (MW) irradiation and ultrasonic (US) irradiation have emerged as powerful tools to overcome these limitations. nih.govresearchgate.netnih.govnih.gov
Microwave-Assisted Synthesis: Microwave heating provides rapid and uniform heating of the reaction mixture, which can dramatically accelerate reaction rates. d-nb.info In the context of synthesizing N-substituted imidazoles, MW-assisted methods can reduce reaction times from several hours or even days to mere minutes, often with improved product yields. nih.govd-nb.info For instance, the N-alkylation of imidazole derivatives, which might traditionally take over 48 hours under reflux, can be completed in 1-2 hours using microwave irradiation. nih.gov This technique is compatible with solvent-free conditions or the use of minimal high-boiling point solvents like N,N-dimethylformamide (DMF), aligning with green chemistry's goal of reducing solvent waste. nih.gov
Ultrasound-Assisted Synthesis (Sonochemistry): Sonochemistry utilizes the energy of ultrasound to induce acoustic cavitation, creating localized high-temperature and high-pressure zones that enhance chemical reactivity. nih.govresearchgate.net This method has been successfully applied to the N-alkylation of imidazole nuclei, offering outstanding benefits in reaction time, energy efficiency, and yields. nih.gov The use of ultrasound is considered an environmentally friendly method that can often be performed at room temperature, further reducing energy demands. nih.gov Studies on the synthesis of various N-arylimidazole derivatives have demonstrated that using ultrasonic conditions with a suitable catalyst can facilitate the reaction in eco-friendly solvent mixtures like water/isopropyl alcohol. biomedres.us
The table below illustrates the typical advantages of these energy sources over conventional heating for analogous N-alkylation reactions.
| Method | Typical Reaction Time | Typical Yield | Energy Consumption | Key Advantage |
| Conventional Heating | 24 - 96 hours | Moderate to Good | High | Established methodology |
| Microwave Irradiation | 10 - 120 minutes | Good to Excellent | Low | Drastic reduction in time d-nb.infonih.gov |
| Ultrasound Irradiation | 5 - 120 minutes | Good to Excellent | Very Low | Energy efficiency, mild conditions nih.govnih.gov |
This table presents generalized data for N-alkylation reactions of imidazole derivatives based on cited literature.
Solvent-Free and Greener Solvent Systems
The choice of solvent is a critical factor in the environmental footprint of a synthetic process. Many traditional N-alkylation reactions employ volatile and often toxic organic solvents. Green chemistry promotes either the elimination of solvents altogether or the substitution of hazardous solvents with benign alternatives.
Solvent-Free Reactions: Performing the synthesis of imidazole derivatives under solvent-free conditions is a highly effective green strategy. nih.govsemanticscholar.orgasianpubs.org Reactions can be carried out by simply mixing the reactants, sometimes with a solid catalyst, and applying heat (often microwave irradiation) or mechanical grinding. semanticscholar.orgniscpr.res.in This approach, also known as a solid-state reaction, minimizes waste, eliminates the need for costly solvent purchasing and disposal, and can lead to easier product purification. semanticscholar.org
Green Solvents: When a solvent is necessary, water or biodegradable solvents like ethanol (B145695) are preferred. For the synthesis of substituted imidazoles, reactions in aqueous media or ethanol/water mixtures have been developed, often facilitated by reusable catalysts. biomedres.usijsrch.com Another advanced class of green solvents are Ionic Liquids (ILs), which are salts with low melting points. researchgate.net Their negligible vapor pressure, high thermal stability, and tunable properties make them attractive media for chemical reactions, including the synthesis of imidazolium-based compounds. researchgate.netrsc.orghgxx.org
Catalytic Innovations for Greener Synthesis
The principles of green chemistry strongly advocate for the use of catalysts over stoichiometric reagents to minimize waste. In the synthesis of this compound and its derivatives, catalytic methods can be applied to both the formation of the imidazole ring and the subsequent N-alkylation step.
Heterogeneous and Reusable Catalysts: The development of solid catalysts that can be easily separated from the reaction mixture and reused is a cornerstone of green industrial processes.
Zeolites: These microporous aluminosilicates, such as ZSM-11, can act as efficient and reusable catalysts for the synthesis of substituted imidazoles, often under solvent-free conditions. nih.gov
Nanocatalysts: Nanoparticles, including those of metal oxides (e.g., ZnO, TiO2) or supported metals (e.g., Pd/AlO(OH)), offer high surface area and catalytic activity. biomedres.usjetir.org They have been successfully used to catalyze the formation of imidazole derivatives, sometimes in aqueous media and under ultrasonic irradiation, providing a highly efficient and environmentally friendly protocol. biomedres.usjetir.org
Solid Bases: For the N-alkylation of imidazole, solid base catalysts, such as alkali-metal promoted carbons, have been employed. These catalysts can facilitate the reaction under solvent-free conditions, producing N-substituted imidazoles in high yields, particularly when combined with ultrasound activation. researchgate.net
The table below summarizes various green catalytic systems used in the synthesis of imidazole derivatives.
| Catalyst Type | Example(s) | Reaction Type | Key Green Advantage(s) |
| Zeolites | ZSM-11 | Imidazole formation | Reusable, solvent-free conditions nih.gov |
| Nanoparticles | ZnO NPs, Pd/AlO(OH) | Imidazole formation, N-arylation | High efficiency, mild conditions, reusability biomedres.usjetir.org |
| Solid Bases | Cs+-Norit Carbon | N-alkylation | Solvent-free, high yields, ultrasound compatible researchgate.net |
| Biopolymers | Chitosan | Imidazole formation | Biodegradable, reusable, aqueous media ijsrch.com |
This table provides examples of green catalysts applicable to the synthesis of imidazole-containing structures.
By integrating these green chemistry principles—utilizing alternative energy sources, avoiding hazardous solvents, and employing efficient, reusable catalysts—the synthesis of this compound can be designed to be more sustainable, efficient, and environmentally responsible.
Spectroscopic and Advanced Structural Elucidation Studies of 4 3 1h Imidazol 1 Yl Propyl Aniline Systems
Vibrational Spectroscopy Applications (FT-IR, Raman)
Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, is a powerful tool for identifying the functional groups within a molecule by probing their characteristic vibrational modes.
The FT-IR and Raman spectra of 4-[3-(1H-Imidazol-1-yl)propyl]aniline are expected to exhibit distinct bands corresponding to the vibrations of the aniline (B41778) ring, the imidazole (B134444) ring, and the aliphatic propyl chain.
Aniline Moiety: The aniline portion of the molecule gives rise to several characteristic vibrations. The N-H stretching vibrations of the primary amine group (-NH₂) are typically observed in the 3500-3300 cm⁻¹ region as two distinct bands. Aromatic C-H stretching vibrations appear above 3000 cm⁻¹. The C=C stretching vibrations within the benzene (B151609) ring are expected in the 1620-1450 cm⁻¹ range. The C-N stretching vibration of the aromatic amine is typically found in the 1340-1250 cm⁻¹ region.
Imidazole Moiety: The imidazole ring has its own set of characteristic vibrational modes. The C-H stretching of the imidazole ring is anticipated around 3100 cm⁻¹. The C=N and C=C stretching vibrations of the ring are typically observed in the 1550-1450 cm⁻¹ region, often overlapping with the aniline ring vibrations.
Propyl Linker: The aliphatic propyl chain (-CH₂-CH₂-CH₂-) is characterized by symmetric and asymmetric C-H stretching vibrations in the 2960-2850 cm⁻¹ range. CH₂ bending (scissoring) vibrations are expected around 1470-1445 cm⁻¹.
A summary of expected characteristic vibrational frequencies is presented in the table below.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Aniline -NH₂ | Asymmetric & Symmetric Stretching | 3500 - 3300 |
| Aniline C-H | Stretching | > 3000 |
| Aniline C=C | Ring Stretching | 1620 - 1450 |
| Aniline C-N | Stretching | 1340 - 1250 |
| Imidazole C-H | Stretching | ~ 3100 |
| Imidazole C=N, C=C | Ring Stretching | 1550 - 1450 |
| Propyl -CH₂- | Asymmetric & Symmetric Stretching | 2960 - 2850 |
| Propyl -CH₂- | Bending (Scissoring) | 1470 - 1445 |
This table is generated based on established spectroscopic principles and data from analogous compounds.
To achieve a more precise assignment of the vibrational modes, experimental FT-IR and Raman data are often correlated with theoretical calculations, typically using Density Functional Theory (DFT) methods. mdpi.commdpi.com Computational modeling can predict the vibrational frequencies and intensities for a given molecular structure. arxiv.orgnih.gov
For complex molecules like this compound, DFT calculations, often using the B3LYP functional with a suitable basis set (e.g., 6-311++G(d,p)), can help to:
Confirm the assignment of ambiguous experimental bands. mdpi.com
Visualize the atomic motions associated with each vibrational mode.
Assign combination bands and overtones.
Theoretical calculations performed on similar molecules, such as (2E)-2-[3-(1H-imidazol-1-yl)-1-phenylpropylidene]-N-phenylhydrazinecarboxamide, have shown excellent agreement between the scaled theoretical wavenumbers and the experimental FT-IR and FT-Raman spectra. mdpi.com This approach allows for a comprehensive understanding of the molecule's vibrational properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is arguably the most powerful tool for the complete structural elucidation of organic molecules in solution, providing detailed information about the carbon-hydrogen framework.
The ¹H and ¹³C NMR spectra provide information on the number and types of protons and carbons, respectively, as well as their chemical environments.
¹H NMR: The proton NMR spectrum of this compound would show distinct signals for the protons on the aniline ring, the imidazole ring, and the propyl chain.
Aniline Protons: The aromatic protons on the aniline ring would appear as doublets in the aromatic region (typically δ 6.5-7.5 ppm), showing a characteristic AA'BB' splitting pattern due to the para-substitution. The -NH₂ protons would appear as a broad singlet.
Imidazole Protons: The three protons on the imidazole ring would appear as distinct singlets in the aromatic region (typically δ 7.0-8.0 ppm).
Propyl Protons: The six protons of the propyl chain would appear as multiplets in the aliphatic region. The protons on the carbon adjacent to the imidazole nitrogen (N-CH₂) would be the most downfield, followed by the protons adjacent to the aniline ring (Ar-CH₂ is not present, it's a propyl chain between the two rings), and the central methylene (B1212753) group (-CH₂-CH₂-CH₂-) would be the most upfield. They would exhibit triplet or multiplet splitting patterns due to coupling with adjacent protons.
¹³C NMR: The carbon NMR spectrum provides a signal for each unique carbon atom.
Aniline Carbons: Four signals are expected for the aniline ring carbons. The carbon bearing the -NH₂ group would be significantly upfield, while the carbon attached to the propyl chain would also be distinct.
Imidazole Carbons: Three signals are expected for the imidazole ring carbons in the aromatic region.
Propyl Carbons: Three distinct signals are expected for the three methylene carbons of the propyl chain in the aliphatic region.
The following tables present the anticipated chemical shifts for this compound based on data from structurally similar compounds.
Predicted ¹H NMR Chemical Shifts
| Protons | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Imidazole H | 7.0 - 8.0 | s |
| Aniline H | 6.5 - 7.5 | d |
| Aniline -NH₂ | Broad | s |
| N-CH₂ (Propyl) | ~ 4.0 | t |
| Ar-C-CH₂ (Propyl) | ~ 2.6 | t |
Predicted ¹³C NMR Chemical Shifts
| Carbons | Chemical Shift (δ, ppm) |
|---|---|
| Imidazole C | 118 - 140 |
| Aniline C | 115 - 150 |
| N-CH₂ (Propyl) | ~ 45 |
| Ar-C-CH₂ (Propyl) | ~ 33 |
These tables are generated based on established spectroscopic principles and data from analogous compounds.
Two-dimensional (2D) NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecular structure. mdpi.com
HSQC: The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This allows for the direct assignment of each protonated carbon in the ¹³C NMR spectrum based on the already assigned ¹H NMR spectrum.
HMBC: The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds (²J and ³J couplings). This is crucial for establishing the connectivity between different fragments of the molecule. For instance, HMBC would show correlations between the N-CH₂ protons of the propyl chain and the carbons of the imidazole ring, as well as between the other end of the propyl chain and the carbons of the aniline ring, thus confirming the entire molecular assembly.
Mass Spectrometry for Molecular Structure Confirmation
Mass spectrometry (MS) is used to determine the molecular weight of the compound and can provide structural information through analysis of its fragmentation patterns.
For this compound (C₁₂H₁₅N₃), the calculated monoisotopic mass is 201.1266 Da. The high-resolution mass spectrum (HRMS) should show a molecular ion peak [M+H]⁺ at m/z 202.1339, confirming the elemental composition.
The fragmentation pattern in the mass spectrum would likely involve the cleavage of the propyl chain, which is a common fragmentation pathway for such molecules. Key expected fragments would include:
A fragment corresponding to the imidazolylpropyl cation.
A fragment corresponding to the aminophenyl cation.
Loss of neutral fragments from the propyl chain.
Analysis of these fragments helps to confirm the identities and connectivity of the different structural units within the molecule.
Based on a comprehensive search, there is no specific, publicly available scientific literature containing detailed experimental data for High-Resolution Mass Spectrometry (HRMS), fragmentation patterns, or X-ray crystallography specifically for the compound This compound .
The available literature and chemical databases provide information for structurally related but different molecules, such as 4-(1H-imidazol-1-yl)aniline (which lacks the propyl linker) or other derivatives containing the 3-(1H-imidazol-1-yl)propyl moiety attached to different aromatic systems.
Due to the strict requirement to focus solely on This compound , it is not possible to generate the requested article with scientifically accurate and specific data for the outlined sections. Introducing data from related compounds would violate the core instructions of the request.
Therefore, the requested article cannot be generated at this time.
Biological Activity and Mechanistic Pathways of 4 3 1h Imidazol 1 Yl Propyl Aniline Analogs Non Clinical Focus
Antimicrobial Activity Studies
The imidazole (B134444) nucleus is a well-established pharmacophore in numerous antimicrobial agents. Analogs of 4-[3-(1H-Imidazol-1-yl)propyl]aniline have been synthesized and evaluated for their potential to combat a range of microbial pathogens.
Antibacterial Efficacy and Spectrum of Activity (in vitro)
Several studies have highlighted the in vitro antibacterial potential of imidazole derivatives. For instance, a series of 1,5-disubstituted 4-[1H-imidazol-1-yl(phenyl)methyl]-1H-pyrazoles, which are analogs of bifonazole, have been synthesized and tested. nih.gov While the parent 1,5-diphenyl-1H-pyrazole showed weak activity, the introduction of halogen atoms, particularly chlorine, significantly enhanced the antibacterial effects. nih.gov Dichloro and trichloro-derivatives demonstrated notable inhibitory effects against Gram-positive bacteria like Staphylococcus aureus, with activities similar or superior to bifonazole. nih.gov The length of an alkyl chain on the imidazole ring has also been shown to be relevant for antibacterial activity, with an increase in carbon atoms up to nine enhancing activity against both Gram-negative and Gram-positive bacteria. mdpi.com
Nitroimidazole derivatives, another class of related compounds, are known for their efficacy against anaerobic bacteria. nih.gov The mechanism of action for nitroimidazoles involves the reduction of the nitro group to a radical anion, which is cytotoxic to anaerobic microbes. nih.gov
| Compound Class | Bacterial Strain | Activity | Reference |
| Dichloro and trichloro-derivatives of 4-[1H-imidazol-1-yl(phenyl)methyl]-1,5-diphenyl-1H-pyrazole | Staphylococcus aureus | Similar or superior to bifonazole | nih.gov |
| 1-Alkylimidazoles | Gram-negative and Gram-positive bacteria | Activity increases with alkyl chain length up to nine carbons | mdpi.com |
| Nitroimidazole derivatives | Anaerobic bacteria | Potent activity | nih.gov |
Antifungal Efficacy and Spectrum of Activity (in vitro)
The imidazole scaffold is a cornerstone of many clinically used antifungal drugs. Research into analogs of this compound has revealed significant antifungal properties. For example, new 3-(1H-imidazol-1-yl)propan-1-one oxime esters have been reported to exhibit better anti-Candida profiles than fluconazole (B54011). nih.gov One particular compound, (E)-3-(1H-imidazol-1-yl)-1-phenylpropan-1-one O-4-chlorobenzoyl oxime, emerged as a highly potent agent against Candida albicans, with a minimum inhibitory concentration (MIC) value of 0.0054 µmol/mL, making it more potent than both fluconazole and miconazole. nih.gov
Furthermore, 1-(3,5-diaryl-4,5-dihydro-1H-pyrazol-4-yl)-1H-imidazole derivatives have demonstrated excellent in vitro antifungal activity against a clinical strain of Candida albicans. nih.gov Halogenated 4-[1H-imidazol-1-yl(phenyl)methyl]-1,5-diphenyl-1H-pyrazoles also showed inhibitory effects against pathogenic yeasts such as Candida albicans and Cryptococcus neoformans. nih.gov The mechanism of action for many azole antifungals involves the inhibition of lanosterol (B1674476) 14α-demethylase (CYP51), an enzyme crucial for ergosterol (B1671047) biosynthesis in fungal cell membranes. mdpi.com
| Compound/Analog | Fungal Strain | MIC/Activity | Reference |
| (E)-3-(1H-imidazol-1-yl)-1-phenylpropan-1-one O-4-chlorobenzoyl oxime | Candida albicans | 0.0054 µmol/mL | nih.gov |
| 1-(3,5-Diaryl-4,5-dihydro-1H-pyrazol-4-yl)-1H-imidazole derivatives | Candida albicans | Excellent activity | nih.gov |
| Dichloro and trichloro-derivatives of 4-[1H-imidazol-1-yl(phenyl)methyl]-1,5-diphenyl-1H-pyrazoles | Candida albicans, Cryptococcus neoformans | Similar or superior to bifonazole | nih.gov |
Antimycobacterial Activity Investigations (in vitro)
The search for new antimycobacterial agents has led to the investigation of imidazole-containing compounds. A series of N1-[1-[1-aryl-3-[4-(1H-imidazol-1-yl)phenyl]-3-oxo]propyl]-pyridine-2-carboxamidrazone derivatives were designed and synthesized, showing moderate in vitro activity against Mycobacterium tuberculosis H37Ra and significant activity against several other non-tuberculous mycobacteria strains. unityfvg.itnih.govresearchgate.net Additionally, certain halogenated derivatives of 4-[1H-imidazol-1-yl(phenyl)methyl]-1,5-diphenyl-1H-pyrazoles exhibited activity against Mycobacterium tuberculosis that was superior to reference drugs like clotrimazole (B1669251) and econazole. nih.gov
| Compound/Analog | Mycobacterial Strain | Activity | Reference |
| N1-[1-[1-aryl-3-[4-(1H-imidazol-1-yl)phenyl]-3-oxo]propyl]-pyridine-2-carboxamidrazone derivatives | Mycobacterium tuberculosis H37Ra, other mycobacteria | Moderate to significant | unityfvg.itnih.govresearchgate.net |
| Dichloro and trichloro-derivatives of 4-[1H-imidazol-1-yl(phenyl)methyl]-1,5-diphenyl-1H-pyrazoles | Mycobacterium tuberculosis | Superior to clotrimazole and econazole | nih.gov |
Antiviral Activity Research (in vitro)
The imidazole moiety is a key structural component in various compounds explored for their antiviral properties. nih.gov While specific studies on this compound itself are limited in the provided search results, research on related imidazole-containing structures provides insights into their potential antiviral applications. For instance, N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)anilines have been evaluated for their antiviral activity against a panel of RNA and DNA viruses. frontiersin.org Some of these derivatives were found to interfere with the replication of Yellow Fever Virus (YFV) and Respiratory Syncytial Virus (RSV) in the micromolar range. frontiersin.org The amino acid residues histidine (containing an imidazole ring) and tryptophan are crucial for the function of the M2 proton channel of the influenza A virus, a target for antiviral drugs. mdpi.com
Anticancer and Antitumor Potency (in vitro/preclinical models)
The imidazole scaffold is present in several anticancer agents, and its derivatives have been extensively studied for their potential to combat various cancers. nih.gov These compounds exert their effects through diverse mechanisms, including the inhibition of key enzymes and pathways involved in cancer cell proliferation and survival.
Inhibition of Cancer Cell Proliferation
Derivatives containing the imidazole core have demonstrated significant antiproliferative activity against a range of cancer cell lines. For example, 1-substituted-2-aryl imidazoles have shown potent antiproliferative effects with IC50 values in the nanomolar range against cell lines such as MDA-MB-468, MDA-MB-231, and HeLa. nih.gov Studies on colon cancer cell lines (DLD-1 and HCT-116) have shown that imidazole can suppress cell viability in a concentration-dependent manner. nih.gov At a concentration of 36 µM, imidazole reduced the viability of DLD-1 and HCT-116 cells to 22% and 28%, respectively. nih.gov The mechanism of this inhibition involves the activation of apoptosis and cell cycle arrest. nih.gov
Furthermore, a series of 3-(4-(4-(1,3,4-oxadiazol-2-yl)-1H-imidazol-2-yl)phenyl)-1,2,4-oxadiazoles were designed as EGFR inhibitors and showed significant in vitro anticancer activity against prostate (PC3 & DU-145), lung (A549), and liver (HEPG2) cancer cell lines. nih.gov
| Compound/Analog | Cancer Cell Line | IC50/Activity | Reference |
| 1-Substituted-2-aryl imidazoles | MDA-MB-468, MDA-MB-231, HCT-15, HT29, HeLa | 80–1000 nM | nih.gov |
| Imidazole | DLD-1, HCT-116 | Reduced viability to 22% and 28% at 36 µM | nih.gov |
| 3-(4-(4-(1,3,4-oxadiazol-2-yl)-1H-imidazol-2-yl)phenyl)-1,2,4-oxadiazoles | PC3, DU-145, A549, HEPG2 | Significant anticancer activity | nih.gov |
Apoptosis Induction Mechanisms
Analogs of this compound, particularly those containing the substituted phenyl-imidazole core, have been investigated for their ability to induce programmed cell death, or apoptosis, in various cell lines. The primary mechanism of action appears to be the activation of the intrinsic, or mitochondrial, pathway of apoptosis. This pathway is characterized by changes in the mitochondrial membrane's permeability, leading to the release of pro-apoptotic factors.
One notable study on a 1-(4-substituted phenyl)-2-ethyl imidazole derivative, compound 4f, demonstrated its potent pro-apoptotic effects. nih.gov In vitro experiments revealed that this compound significantly modulates the expression of key proteins in the Bcl-2 family, which are central regulators of the mitochondrial apoptotic pathway. Specifically, treatment with compound 4f led to an upregulation of the pro-apoptotic protein Bax and a concurrent downregulation of the anti-apoptotic protein Bcl-2. nih.gov This shift in the Bax/Bcl-2 ratio is a critical event that disrupts mitochondrial integrity, ultimately leading to the activation of downstream executioner caspases. nih.gov
The activation of caspase-3, a key executioner caspase, is a hallmark of apoptosis. In studies with compound 4f, a significant increase in caspase-3 expression was observed, confirming the induction of the apoptotic cascade. nih.gov This suggests that imidazole derivatives can trigger a cascade of events starting from the modulation of Bcl-2 family proteins to the activation of caspases, culminating in apoptotic cell death.
Table 1: Apoptotic Activity of Imidazole Analog (Compound 4f)
| Cell Line | Treatment Concentration | Apoptosis Rate (%) | Reference |
|---|---|---|---|
| HeLa | 3.24 µM | 68.2 | nih.gov |
Anti-inflammatory Properties and Modulation of Inflammatory Pathways (non-human, non-clinical)
The imidazole scaffold is a key feature in a variety of compounds exhibiting anti-inflammatory properties. Analogs of this compound are being explored for their potential to modulate inflammatory pathways, primarily through the inhibition of key enzymes and the modulation of cytokine release.
Pro-inflammatory cytokines, such as interleukin-1β (IL-1β), play a pivotal role in the inflammatory response. The excessive release of these cytokines can lead to chronic inflammatory conditions. Certain imidazole derivatives have shown the ability to suppress the release of these pro-inflammatory mediators. For instance, studies on N-substituted [4-(trifluoro methyl)-1H-imidazole-1-yl] amide derivatives have demonstrated their potential to inhibit p38 MAP kinase, a key enzyme in the signaling cascade that leads to the production of inflammatory cytokines. nih.gov By inhibiting this kinase, these compounds can effectively reduce the expression and release of cytokines like IL-1β and TNF-α.
Furthermore, pyrazolyl urea (B33335) derivatives, which share structural similarities with imidazole compounds, have been shown to potently inhibit the lipopolysaccharide (LPS)-induced release of TNF-α in mice, with ID50 values in the range of 9.67 to 19.98 mg/kg. nih.gov This suggests that imidazole-containing structures can interfere with the signaling pathways that are activated by inflammatory stimuli, thereby reducing the production of key inflammatory cytokines.
The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune system by activating caspase-1 and processing the pro-inflammatory cytokines pro-IL-1β and pro-IL-18 into their mature, active forms. frontiersin.orgnih.gov The ATPase activity of the NACHT domain of the NLRP3 protein is essential for the assembly and activation of the inflammasome. nih.gov Therefore, inhibiting this ATPase activity is a key strategy for suppressing inflammation.
Several small molecules have been identified as direct inhibitors of the NLRP3 inflammasome, with some targeting its ATPase activity. For example, the natural product Erianin has been shown to directly interact with the Walker A motif in the NACHT domain of NLRP3, thereby suppressing its ATPase activity and inhibiting inflammasome assembly. frontiersin.org Other compounds, such as CY-09, also directly bind to the ATP binding motif of the NACHT domain, leading to the inhibition of NLRP3 ATPase activity. nih.gov While specific studies on this compound analogs are limited in this area, the established role of other compounds in inhibiting NLRP3 ATPase activity highlights a potential mechanism through which imidazole derivatives could exert their anti-inflammatory effects.
Table 2: Inhibitory Activity of NLRP3 Inflammasome Inhibitors
| Compound | Target | IC50 | Reference |
|---|---|---|---|
| Erianin | NLRP3 ATPase Activity | Not specified | frontiersin.org |
| CY-09 | NLRP3 ATPase Activity | Not specified | nih.gov |
Receptor Interaction Studies (non-human, non-clinical)
The interaction of small molecules with specific receptors is fundamental to their pharmacological activity. For analogs of this compound, understanding their binding affinity, receptor occupancy, and the nature of their interaction (allosteric or orthosteric) is crucial for elucidating their mechanisms of action.
Binding affinity, often expressed as the inhibition constant (Ki), is a measure of the strength of the interaction between a ligand and its receptor. High-affinity ligands bind tightly to their target receptors and are often more potent. While specific binding affinity data for this compound analogs are not widely available in the public domain, studies on other imidazole-containing compounds have demonstrated their potential as high-affinity ligands for various receptors. For instance, receptor binding studies on a range of soft anticholinergic agents, some of which may contain imidazole-like structures, have reported pKi values ranging from 6.5 to 9.5 for muscarinic receptor subtypes. nih.gov This indicates that the imidazole scaffold can be incorporated into molecules that bind with high affinity to specific receptor targets.
The interaction of a ligand with a receptor can occur at two distinct sites: the orthosteric site, which is the binding site for the endogenous ligand, or an allosteric site, which is a topographically distinct site on the receptor. nih.govfrontiersin.org Orthosteric ligands directly compete with the endogenous ligand for binding, while allosteric modulators bind to a different site and can either enhance (positive allosteric modulator, PAM) or inhibit (negative allosteric modulator, NAM) the effect of the endogenous ligand. nih.gov
A notable example of allosteric modulation by an imidazole-containing compound is LUF6000, a 1H-imidazo[4,5-c]quinolin-4-amine derivative that acts as a positive allosteric modulator of the A3 adenosine (B11128) receptor (A3AR). nih.gov This compound binds to an extrahelical, lipid-facing allosteric pocket formed by transmembrane domains 1 and 7, and helix 8 of the receptor. nih.gov This binding enhances the affinity of orthosteric agonists for the A3AR and potentiates downstream signaling. nih.gov This demonstrates that the imidazole scaffold can be a key component of allosteric modulators, offering a more nuanced approach to receptor modulation compared to traditional orthosteric ligands.
Structure-Kinetic Relationships at Biological Targets
The relationship between the chemical structure of a compound and its kinetic properties at a biological target is crucial for understanding its pharmacological potential. For analogs of this compound, this involves how modifications to the imidazole, propyl linker, or aniline (B41778) components of the molecule affect its binding affinity and the rates of association and dissociation with its molecular targets.
In the context of enzyme inhibition, the imidazole ring itself is a key pharmacophore. Its ability to coordinate with metal ions, such as the iron in heme-containing enzymes, is a well-established mechanism. mdpi.comnih.gov The nature and position of substituents on the imidazole ring, as well as the length and flexibility of the linker connecting it to other parts of the molecule, can modulate the binding kinetics. For example, in a study of imidazotriazole-based thiazolidinones as cholinesterase inhibitors, the substitution pattern on the imidazole-containing core was directly linked to the potency and mechanism of inhibition. nih.gov
Enzyme Inhibition and Activation Mechanisms (e.g., Monoamine Oxidase, Heme Oxygenase-1)
Analogs of this compound, containing both imidazole and aniline moieties, have been investigated for their potential to modulate the activity of various enzymes, notably Monoamine Oxidase (MAO) and Heme Oxygenase-1 (HO-1).
Monoamine Oxidase (MAO) Inhibition:
Monoamine oxidases are enzymes that catalyze the oxidation of monoamines, including key neurotransmitters. nih.gov Imidazole-containing compounds have been explored as MAO inhibitors. The mechanism of inhibition can vary depending on the specific chemical structure. For instance, some polyamine analogs with constrained linkers have been shown to act as competitive or mixed-type inhibitors of MAO A and MAO B. mdpi.com In a study of selected natural flavonoids, these compounds were found to be reversible and competitive inhibitors of human MAO. nih.gov While direct kinetic data for this compound is not available, the presence of the imidazole ring suggests a potential for interaction with the active site of MAO enzymes.
Heme Oxygenase-1 (HO-1) Inhibition:
Heme oxygenase-1 is an enzyme involved in the degradation of heme. researchgate.net The imidazole moiety is a well-known structural feature of many HO-1 inhibitors, where a nitrogen atom in the imidazole ring coordinates with the ferrous iron of the heme substrate within the enzyme's active site. mdpi.comnih.gov This interaction forms the basis of the inhibitory activity.
The table below summarizes the inhibitory activity of some imidazole-based compounds against HO-1, illustrating the impact of structural modifications on potency.
| Compound | Target Enzyme | IC50 (µM) | Reference |
| 1-(4-(3-bromophenoxy)butyl)-1H-imidazole | Rat HO-1 | Low µM | nih.gov |
| Imidazole-based compound 11 (structure not fully specified) | Rat HO-1 | Low µM | nih.gov |
| Imidazole-based compound 13 (structure not fully specified) | Rat HO-1 | Low µM | nih.gov |
| Indole-based compound with N-(3-(1H-Imidazol-1-yl)propyl) side chain 4d | HO-1 | 1.03 | nih.gov |
This table is for illustrative purposes and includes data for structurally related imidazole compounds, not this compound itself, for which specific data was not found.
Applications in Materials Science and Analytical Chemistry of Imidazole Aniline Conjugates
Advanced Materials for Photography and Electronic Components
Therefore, due to the lack of specific data for "4-[3-(1H-Imidazol-1-yl)propyl]aniline," it is not possible to provide a detailed and accurate article on its applications as requested. Further experimental research is needed to elucidate the potential of this specific compound in the fields of materials science and analytical chemistry.
Future Directions and Emerging Research Avenues for 4 3 1h Imidazol 1 Yl Propyl Aniline
Design and Synthesis of Novel Derivatives with Enhanced Biological Specificity
A primary avenue for future research lies in the rational design and synthesis of novel derivatives of 4-[3-(1H-Imidazol-1-yl)propyl]aniline to achieve greater biological specificity and potency. Structure-activity relationship (SAR) studies are fundamental to this effort, revealing how specific molecular modifications influence biological activity. jopir.inresearchgate.net Modern synthetic techniques, such as microwave-assisted and metal-catalyzed reactions, can facilitate the efficient creation of a diverse library of these derivatives. jopir.inresearchgate.net
Key strategies for derivatization will likely focus on three main regions of the molecule:
The Aniline (B41778) Moiety: Modifications to the aniline ring, such as the introduction of various substituents (e.g., halogens, alkyl, or alkoxy groups), can modulate the compound's electronic properties, lipophilicity, and ability to form hydrogen bonds, thereby influencing its interaction with biological targets. nih.gov
The Imidazole (B134444) Ring: The imidazole ring itself can be functionalized. Its ability to act as a proton donor or acceptor is crucial in many enzymatic reactions. mdpi.com Altering substituents on this ring can fine-tune its pKa and steric profile, leading to more selective binding.
The Propyl Linker: The flexibility of the propyl chain can be altered by introducing rigidity or different functional groups, which can optimize the spatial orientation of the aniline and imidazole rings for ideal interaction with a target's binding site.
These synthetic efforts aim to produce analogues with improved pharmacological profiles, for instance, as more potent and selective enzyme inhibitors or receptor modulators. jopir.innih.gov The goal is to enhance on-target activity while minimizing off-target effects, a critical step in developing safer and more effective therapeutic agents.
| Modification Site | Potential Functional Groups | Anticipated Effect on Properties |
| Aniline Ring (Positions 2, 3, 5, 6) | -F, -Cl, -Br, -CH₃, -OCH₃ | Modulate lipophilicity, electronic distribution, and metabolic stability. |
| Aniline Amino Group | Acylation, Sulfonylation | Alter hydrogen bonding capacity and bioavailability. |
| Propyl Linker | Hydroxyl groups, Carbonyl groups | Introduce polarity, change flexibility and conformation. |
| Imidazole Ring (Positions 2, 4, 5) | Alkyl groups, Aryl groups | Modify steric hindrance and target interaction specificity. |
Exploration of New Application Domains in Niche Technologies
Beyond traditional pharmaceutical applications, the unique physicochemical properties of this compound and its derivatives make them attractive candidates for niche technologies. jopir.inresearchgate.net The imidazole ring's ability to coordinate with metal ions and participate in hydrogen bonding opens up a range of possibilities in materials science and biotechnology. numberanalytics.comuminho.pt
Emerging areas of exploration include:
Bioseparations: A structurally similar compound, 4-(1H-imidazol-1-yl)aniline, has been successfully used as a ligand in mixed-mode chromatography for the purification of antibodies like immunoglobulin G (IgG). nih.gov The combination of hydrophobic and ion-exchange interactions allows for high binding selectivity and salt tolerance. nih.gov Future work could involve immobilizing this compound onto chromatography supports to develop novel systems for purifying other proteins or biomolecules.
Fluorescent Chemosensors: Imidazole derivatives have been developed as fluorescent probes for the detection of specific metal ions. uminho.ptresearchgate.netmdpi.com By functionalizing the core structure with fluorophores, derivatives of this compound could be designed as highly selective and sensitive sensors for ions that are relevant in environmental monitoring or biological diagnostics. mdpi.com
Sustainable Materials: Imidazole-based compounds are being investigated for their role in creating sustainable materials, such as polymers with high thermal stability and ionic conductivity, and for applications in environmental remediation like CO2 capture. numberanalytics.com
| Niche Application Domain | Relevant Molecular Property | Potential Function of the Compound |
| Mixed-Mode Chromatography | Hydrophobicity, Ion-exchange capability | Stationary phase ligand for selective protein purification. nih.gov |
| Fluorescent Ion Sensing | Ability to coordinate with metal cations | Selective detection of environmentally or biologically significant ions. uminho.ptresearchgate.net |
| Advanced Polymers | Aromaticity, Thermal stability | Monomer or functional component for high-performance polymers. numberanalytics.com |
| Environmental Remediation | Basicity of nitrogen atoms | Active material for CO2 capture or removal of heavy metals. numberanalytics.com |
Advanced Mechanistic Elucidation through Integrated Experimental and Computational Approaches
A deeper understanding of how this compound and its derivatives function at the molecular level is crucial for their rational design and application. Future research will increasingly rely on an integrated approach that combines advanced experimental techniques with powerful computational modeling. researchgate.net
Experimental Characterization: Techniques like Fourier-transform infrared spectroscopy (FT-IR), nuclear magnetic resonance (NMR), and single-crystal X-ray diffraction will continue to be essential for confirming the structure of newly synthesized derivatives. tandfonline.com
Computational Chemistry: Quantum chemical methods, particularly Density Functional Theory (DFT), can provide profound insights into the molecule's electronic structure. tandfonline.comnih.govnih.gov These calculations can determine optimized geometries, frontier molecular orbitals (HOMO-LUMO) to understand chemical reactivity, and molecular electrostatic potential (MEP) maps to identify likely sites for intermolecular interactions. researchgate.nettandfonline.comnih.gov
Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the compound and its interaction with biological targets, such as proteins or enzymes, over time. tandfonline.commdpi.com This allows researchers to observe the stability of the ligand-protein complex and understand the binding patterns in a simulated physiological environment. tandfonline.com
This synergistic approach provides a comprehensive picture, where experimental data validates computational models, and computational predictions guide further experimental work, accelerating the research and development cycle. researchgate.netmdpi.com
| Technique | Type | Information Gained |
| NMR, FT-IR, Mass Spectrometry | Experimental | Structural confirmation and characterization of synthesized compounds. tandfonline.com |
| Single-Crystal X-ray Diffraction | Experimental | Precise 3D molecular structure and bond parameters. tandfonline.com |
| Density Functional Theory (DFT) | Computational | Optimized geometry, electronic properties, chemical reactivity, and vibrational frequencies. nih.govnih.gov |
| Molecular Docking | Computational | Prediction of binding modes and affinities with a biological target. researchgate.netmdpi.com |
| Molecular Dynamics (MD) | Computational | Analysis of the stability and dynamics of ligand-target complexes over time. tandfonline.com |
Development of Structure-Based Drug Discovery Strategies (Preclinical Lead Optimization)
Should this compound or its derivatives show promise as a therapeutic agent, the next phase of research will involve rigorous preclinical lead optimization. creative-biostructure.combiobide.com This iterative process aims to refine the properties of a "lead compound" to improve its drug-like characteristics, including potency, selectivity, and pharmacokinetic profile, while minimizing toxicity. biobide.comcoleparmer.com
Structure-based drug design is a key strategy in this phase. If the three-dimensional structure of the biological target (e.g., an enzyme or receptor) is known, researchers can use computational docking to visualize how a ligand binds. mdpi.com This information is invaluable for designing new derivatives with modifications that enhance binding affinity and specificity.
The lead optimization cycle typically involves:
Synthesis: Creating new analogues based on SAR and computational models. nuvisan.com
In Vitro Testing: Evaluating the new compounds for potency against the target and assessing key ADME (absorption, distribution, metabolism, and excretion) properties, such as metabolic stability and cell permeability. nuvisan.com
Structural Analysis: Co-crystallizing potent inhibitors with their target protein to obtain precise structural information, which then feeds back into the design of the next generation of compounds.
In Vivo Evaluation: Testing the most promising candidates in animal models to assess efficacy and safety before they can be considered for clinical trials. biobide.com
| Optimization Stage | Primary Goal | Key Assays and Techniques |
| Hit-to-Lead | Identify promising compounds ("leads") from initial screening. | High-throughput screening, initial potency assays. |
| Lead Optimization | Refine lead compounds to improve drug-like properties. | SAR studies, in vitro ADME assays (metabolic stability, permeability), initial toxicity screening. coleparmer.com |
| Preclinical Candidate Selection | Select the single best compound for clinical trials. | In vivo efficacy studies in animal models, comprehensive toxicology and safety pharmacology. creative-biostructure.com |
Integration with Artificial Intelligence and Machine Learning for Predictive Modeling
Key applications of AI and ML in this context include:
Predictive Modeling (QSAR): Quantitative Structure-Activity Relationship (QSAR) models use ML algorithms to build mathematical relationships between chemical structures and their biological activities. benthamdirect.comnih.gov A robust QSAR model could predict the potency of new, unsynthesized derivatives of this compound, allowing researchers to prioritize the synthesis of only the most promising candidates. tbzmed.ac.irresearchgate.net
ADMET Prediction: AI models can be trained to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of compounds at an early stage. nih.gov This in silico screening helps to eliminate compounds that are likely to fail later in development due to poor pharmacokinetic profiles or toxicity, saving significant time and resources. nih.gov
De Novo Design: Advanced deep learning models, known as generative models or chemical language models, can learn the underlying rules of chemistry and molecular design from large databases of existing molecules. acm.orgchemrxiv.org These models can then be used to generate entirely novel molecular structures, including new imidazole derivatives, that are optimized for specific properties like high binding affinity to a target and favorable drug-like characteristics. mednexus.orgacm.org
| AI/ML Application | Description | Potential Impact on Research |
| QSAR Modeling | Develops models to predict biological activity based on molecular descriptors. benthamdirect.com | Prioritizes synthesis of high-potential derivatives, reducing experimental workload. |
| ADMET Prediction | Predicts pharmacokinetic and toxicity properties from chemical structure. nih.gov | Early identification and elimination of compounds with undesirable drug-like properties. |
| Virtual High-Throughput Screening | Uses ML to rapidly screen vast virtual libraries of compounds for potential hits. nih.gov | Dramatically expands the chemical space that can be explored for new active molecules. |
| De Novo Drug Design | Generates novel molecular structures optimized for desired properties. acm.org | Creates innovative derivatives that may not be conceived through traditional design methods. |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-[3-(1H-Imidazol-1-yl)propyl]aniline?
- Methodological Answer : The compound can be synthesized via multi-step routes. A common approach involves nucleophilic substitution of imidazole with a halogenated nitrobenzene derivative (e.g., 4-fluoronitrobenzene), followed by catalytic hydrogenation (H₂/Pd-C) to reduce the nitro group to an amine . Alternative methods use aqueous NaOH for condensation under mild conditions, though yields may vary . For derivatives, 3-(1H-imidazol-1-yl)propylamine can react with quinoline precursors in controlled environments .
Q. How is this compound characterized using spectroscopic techniques?
- Methodological Answer :
- ¹H NMR : Key signals include aromatic protons (δ 6.5–8.0 ppm), imidazole protons (δ 7.2–8.1 ppm), and aliphatic propyl chain protons (δ 1.8–3.5 ppm). The amine group (NH₂) typically appears as a broad singlet at δ ~5.2 ppm .
- FTIR : Stretching vibrations for NH₂ (3300–3500 cm⁻¹), C-N (1250–1350 cm⁻¹), and aromatic C=C (1450–1600 cm⁻¹) confirm functional groups .
Q. What are the structural analogs of this compound, and how do substitutions affect activity?
- Methodological Answer : Analogs like 3-(1-allyl-1H-pyrazol-4-yl)aniline and 4-(1-methyl-1H-pyrazol-5-yl)aniline highlight the impact of substituents. For example, allyl groups enhance reactivity for polymerization, while methyl groups alter steric hindrance and biological binding . Comparative studies via molecular docking can predict interactions with enzymes (e.g., metabolic pathway targets) .
Advanced Research Questions
Q. How can discrepancies in synthetic yields be resolved when using different reaction conditions?
- Methodological Answer : Contradictions between Pd-C reduction (high yields) and NaOH-mediated condensation (variable yields) require systematic optimization. Factors to test:
- Catalyst Loading : Vary Pd-C concentrations (0.5–5% w/w) to balance cost and efficiency.
- Temperature Control : Monitor exothermic reactions to prevent byproduct formation.
- Purification : Use column chromatography or recrystallization to isolate pure product .
Q. What are best practices for determining the crystal structure of this compound using X-ray crystallography?
- Methodological Answer :
- Data Collection : Use high-resolution synchrotron sources for small crystals.
- Refinement : Employ SHELXL (via WinGX suite) for structure solution. Key parameters include hydrogen-bonding interactions (e.g., O–H···N in crystal packing) and thermal displacement factors .
- Validation : Check R-factor convergence (<5%) and match simulated/powder XRD patterns to confirm phase purity .
Q. How can computational methods predict the biological activity of this compound?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., enzymes in metabolic pathways). Focus on binding affinity (ΔG) and hydrogen-bond networks .
- QSAR Modeling : Train models on analogs with known IC₅₀ values to predict bioactivity .
Q. What strategies address purification challenges for this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
